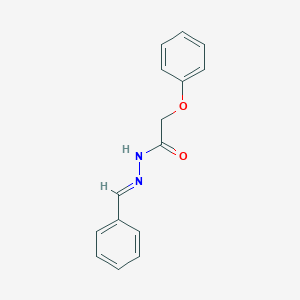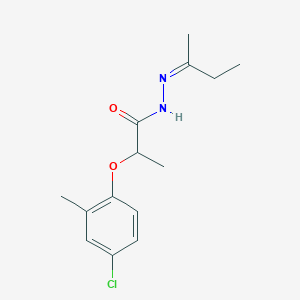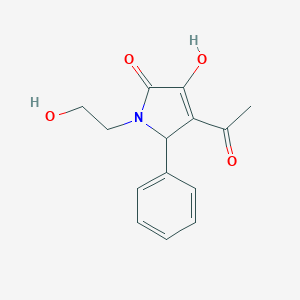
N'-benzylidene-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2-phenoxyacetohydrazide (abbreviated as BPHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BPHA is a hydrazone derivative that is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide.
Aplicaciones Científicas De Investigación
N'-benzylidene-2-phenoxyacetohydrazide has been extensively studied for its potential applications in various fields. In medicine, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied as a potential drug for the treatment of Alzheimer's disease. In agriculture, N'-benzylidene-2-phenoxyacetohydrazide has been studied as a potential herbicide and fungicide.
Mecanismo De Acción
The mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, N'-benzylidene-2-phenoxyacetohydrazide has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-benzylidene-2-phenoxyacetohydrazide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-benzylidene-2-phenoxyacetohydrazide is its broad spectrum of activity against various diseases and pathogens. It is also relatively easy to synthesize and purify. However, one of the limitations of N'-benzylidene-2-phenoxyacetohydrazide is its low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood, which can make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the study of N'-benzylidene-2-phenoxyacetohydrazide. One direction is to further investigate its mechanism of action, which can lead to the development of more effective drugs. Another direction is to study its potential applications in agriculture, such as its use as a herbicide and fungicide. Additionally, more studies are needed to evaluate the safety and toxicity of N'-benzylidene-2-phenoxyacetohydrazide in humans and animals.
Conclusion:
In conclusion, N'-benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has been studied as a potential drug for the treatment of Alzheimer's disease. N'-benzylidene-2-phenoxyacetohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
N'-benzylidene-2-phenoxyacetohydrazide is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, methanol, or acetic acid. The resulting product is then purified by recrystallization or column chromatography. The chemical structure of N'-benzylidene-2-phenoxyacetohydrazide is shown below:
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+ |
Clave InChI |
LUKSFLWQOOVCOS-LFIBNONCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)


![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

